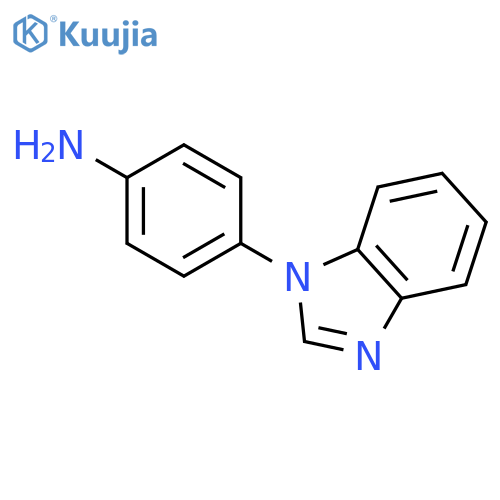

Cas no 52708-36-8 (4-(1H-benzimidazol-1-yl)aniline)

4-(1H-benzimidazol-1-yl)aniline 化学的及び物理的性質

名前と識別子

-

- 4-(1H-benzimidazol-1-yl)-Benzenamine

- 4-(1H-Benzimidazol-1-yl)aniline

- Benzenamine, 4-(1H-benzimidazol-1-yl)-

- 1-(p-Aminophenyl)benzimidazole

- 4-(1H-benzimidazol-1-yl)aniline(SALTDATA: FREE)

- 4-benzimidazolylphenylamine

- AC1NS4KU

- AC1Q51W1

- SBB022485

- SureCN1208951

- FT-0748937

- Z115458454

- CS-0234922

- 4-(1H-1,3-benzodiazol-1-yl)aniline

- PD182065

- 4-(1H-Benzimidazol-1-yl)aniline, AldrichCPR

- CCG-291683

- CCA70836

- EN300-14992

- DTXSID80416160

- SCHEMBL1208951

- BDBM3829

- 4-(1H-1,3-BENZIMIDAZOL-1-YL)ANILINE

- 220495-56-7

- 52708-36-8

- 4-(benzimidazol-1-yl)aniline

- 1-Phenylbenzimidazole deriv. 46

- MFCD04971066

- 4-(1H-Benzo[d]imidazol-1-yl)aniline

- CHEMBL346870

- AKOS000200797

- STK122023

- DA-18573

- G32851

- 4-(1,3-BENZODIAZOL-1-YL)ANILINE

- 4-(1H-benzimidazol-1-yl)aniline

-

- MDL: MFCD04971066

- インチ: InChI=1S/C13H11N3/c14-10-5-7-11(8-6-10)16-9-15-12-3-1-2-4-13(12)16/h1-9H,14H2

- InChIKey: DWYMPMWWYZEKLQ-UHFFFAOYSA-N

- ほほえんだ: NC1=CC=C(N2C=NC3=CC=CC=C23)C=C1

計算された属性

- せいみつぶんしりょう: 209.09543

- どういたいしつりょう: 209.095297

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 43.8

じっけんとくせい

- 密度みつど: 1.24

- ふってん: 432°Cat760mmHg

- フラッシュポイント: 215.1°C

- 屈折率: 1.68

- PSA: 43.84

4-(1H-benzimidazol-1-yl)aniline セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/38

- セキュリティの説明: 26

-

危険物標識:

4-(1H-benzimidazol-1-yl)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-14992-0.25g |

4-(1H-1,3-benzodiazol-1-yl)aniline |

52708-36-8 | 95.0% | 0.25g |

$42.0 | 2025-03-21 | |

| Enamine | EN300-14992-0.5g |

4-(1H-1,3-benzodiazol-1-yl)aniline |

52708-36-8 | 95.0% | 0.5g |

$74.0 | 2025-03-21 | |

| abcr | AB217147-1g |

4-(1H-Benzimidazol-1-yl)aniline, 95%; . |

52708-36-8 | 95% | 1g |

€230.10 | 2025-02-18 | |

| Enamine | EN300-14992-0.1g |

4-(1H-1,3-benzodiazol-1-yl)aniline |

52708-36-8 | 95.0% | 0.1g |

$32.0 | 2025-03-21 | |

| Enamine | EN300-14992-2.5g |

4-(1H-1,3-benzodiazol-1-yl)aniline |

52708-36-8 | 95.0% | 2.5g |

$198.0 | 2025-03-21 | |

| TRC | B614255-1g |

4-(1H-benzimidazol-1-yl)aniline |

52708-36-8 | 1g |

$ 230.00 | 2022-06-07 | ||

| TRC | B614255-500mg |

4-(1H-benzimidazol-1-yl)aniline |

52708-36-8 | 500mg |

$ 160.00 | 2022-06-07 | ||

| Enamine | EN300-14992-1.0g |

4-(1H-1,3-benzodiazol-1-yl)aniline |

52708-36-8 | 95.0% | 1.0g |

$98.0 | 2025-03-21 | |

| Enamine | EN300-14992-50mg |

4-(1H-1,3-benzodiazol-1-yl)aniline |

52708-36-8 | 93.0% | 50mg |

$42.0 | 2023-09-27 | |

| Enamine | EN300-14992-2500mg |

4-(1H-1,3-benzodiazol-1-yl)aniline |

52708-36-8 | 93.0% | 2500mg |

$354.0 | 2023-09-27 |

4-(1H-benzimidazol-1-yl)aniline 関連文献

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

4-(1H-benzimidazol-1-yl)anilineに関する追加情報

Introduction to 4-(1H-benzimidazol-1-yl)aniline (CAS No. 52708-36-8)

4-(1H-benzimidazol-1-yl)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 52708-36-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzimidazole class, a structural motif known for its broad spectrum of biological activities. The presence of both benzimidazole and aniline moieties in its molecular structure endows it with unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.

The benzimidazole ring is a key pharmacophore in many therapeutic agents, exhibiting properties such as antimicrobial, antiviral, anti-inflammatory, and anticancer activities. The aniline group, on the other hand, contributes to the compound's ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The combination of these two functional groups in 4-(1H-benzimidazol-1-yl)aniline suggests potential applications in modulating various biological pathways.

In recent years, there has been a surge in research focused on developing novel benzimidazole derivatives as therapeutic agents. The structural versatility of benzimidazoles allows for modifications at multiple positions, enabling the fine-tuning of their biological activity. 4-(1H-benzimidazol-1-yl)aniline has been studied for its potential role in inhibiting enzymes and receptors involved in diseases such as cancer, neurodegenerative disorders, and infectious diseases. Its ability to cross the blood-brain barrier and interact with central nervous system receptors has also been explored.

One of the most compelling aspects of 4-(1H-benzimidazol-1-yl)aniline is its synthetic accessibility. The compound can be readily prepared through various synthetic routes, including condensation reactions between o-anisidine and o-bromobenzimidazole or through palladium-catalyzed cross-coupling reactions. These synthetic methods allow for the facile introduction of additional functional groups, further expanding the compound's potential applications.

The pharmacological profile of 4-(1H-benzimidazol-1-yl)aniline has been extensively evaluated in preclinical studies. Research indicates that this compound exhibits significant inhibitory activity against several target enzymes, including those involved in DNA replication and transcription. Its ability to bind to these enzymes with high affinity suggests that it may serve as a lead compound for the development of new drugs targeting these pathways.

Moreover, 4-(1H-benzimidazol-1-yl)aniline has shown promise in treating inflammatory diseases. Studies have demonstrated its ability to modulate inflammatory cytokine production and reduce inflammation-induced tissue damage. This makes it a potential candidate for developing novel anti-inflammatory therapies.

The compound's mechanism of action is thought to involve interactions with specific proteins and enzymes within cellular pathways relevant to disease processes. For instance, it has been shown to inhibit the activity of certain kinases that are overexpressed in cancer cells, leading to cell cycle arrest and apoptosis. Additionally, its ability to interfere with viral replication has been explored, making it a candidate for antiviral drug development.

In terms of drug delivery systems, 4-(1H-benzimidazol-1-yl)aniline has been incorporated into various formulations designed to enhance bioavailability and targeted delivery. Lipid-based nanoparticles and polymer micelles have been used to encapsulate this compound, improving its solubility and stability while allowing for controlled release at target sites.

The safety profile of 4-(1H-benzimidazol-1-yl)aniline has also been thoroughly investigated. Preclinical toxicity studies have revealed that the compound is well-tolerated at therapeutic doses, with minimal side effects observed. However, further studies are needed to fully understand its long-term safety profile and potential interactions with other drugs.

The future directions for research on 4-(1H-benzimidazol-1-yl)aniline include exploring its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that it may be able to cross the blood-brain barrier and interact with neuroreceptors involved in these conditions. Additionally, research into its role in modulating immune responses could lead to novel immunomodulatory therapies.

Another area of interest is the development of prodrugs based on 4-(1H-benzimidazol-1-yl)aniline that can be activated at specific sites within the body. Prodrug formulations can enhance drug delivery by improving solubility and reducing toxicity while maintaining or even increasing therapeutic efficacy.

In conclusion,4-(1H-benzimidazol-1-yl)aniline (CAS No. 52708-36-8) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive scaffold for drug discovery, offering opportunities for developing treatments against various diseases. With ongoing research focusing on its pharmacological properties and delivery systems,4-(1H-benzimidazol-1-y laniline continues to be a promising candidate for future therapeutic interventions.

52708-36-8 (4-(1H-benzimidazol-1-yl)aniline) 関連製品

- 2622-60-8(1-phenyl-1h-benzodimidazole)

- 97542-80-8(1-Phenyl-1H-benzo[d]imidazole)

- 26268-23-5(2-(1H-1,3-benzodiazol-1-yl)aniline)

- 2034352-79-7(5-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide)

- 2173996-60-4(5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride)

- 2138532-49-5(4-ethyl-N-methyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine)

- 1428378-69-1(3-(benzyloxy)-N-2-(thiophen-2-yl)ethyl-1,2-oxazole-5-carboxamide)

- 1806068-01-8(3-Bromo-5-(difluoromethyl)-2-hydroxypyridine-6-acetonitrile)

- 2228302-84-7(tert-butyl 5,5-dimethyl-2-(2-oxoethyl)piperidine-1-carboxylate)

- 1261434-35-8(2-(Trifluoromethyl)benzo[d]thiazol-4-ol)